1-Naphthalenesulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]-, bariumsalt (2:1)
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Overview
Description
1-Naphthalenesulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]-, bariumsalt (2:1) is a chemical compound known for its application in various industrial and scientific fields. This compound is a barium salt derivative of 1-naphthalenesulfonic acid, which is characterized by the presence of an azo group linking two naphthalene rings. The compound is often used as a pigment due to its vibrant color properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenesulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]-, bariumsalt (2:1) typically involves the diazotization of 2-amino-1-naphthol-4-sulfonic acid followed by coupling with 1-naphthol. The reaction conditions often require acidic environments and controlled temperatures to ensure the formation of the azo bond. The resulting azo compound is then treated with barium chloride to precipitate the barium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors to handle the diazotization and coupling reactions. The final product is filtered, washed, and dried to obtain the pure barium salt. Quality control measures are essential to ensure the consistency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-Naphthalenesulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]-, bariumsalt (2:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The sulfonic acid group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted naphthalenesulfonic acid derivatives.
Scientific Research Applications
1-Naphthalenesulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]-, bariumsalt (2:1) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a template molecule for molecularly imprinted polymers.
Biology: Investigated for its interactions with biological molecules and potential use in bioimaging.
Medicine: Explored for its potential therapeutic properties and as a diagnostic tool.
Industry: Widely used as a pigment in inks, dyes, and coatings due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 1-Naphthalenesulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]-, bariumsalt (2:1) involves its interaction with various molecular targets. The azo group can undergo redox reactions, influencing the compound’s behavior in different environments. The sulfonic acid group enhances the compound’s solubility and reactivity, making it suitable for various applications. The molecular pathways involved include electron transfer and hydrogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-2-hydroxy-4-naphthalenesulfonic acid
- 2-Naphthalenesulfonic acid, 6-(2-hydroxy-1-naphthalenyl)azo-, barium salt (2:1)
Uniqueness
1-Naphthalenesulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]-, bariumsalt (2:1) is unique due to its specific azo linkage and the presence of the barium salt. This combination imparts distinct color properties and stability, making it highly valuable in industrial applications. Its ability to undergo various chemical reactions also makes it versatile for research purposes.
Properties
Molecular Formula |
C20H14BaN2O4S |
---|---|
Molecular Weight |
515.7 g/mol |
InChI |
InChI=1S/C20H14N2O4S.Ba/c23-18-12-10-13-5-1-3-7-15(13)19(18)22-21-17-11-9-14-6-2-4-8-16(14)20(17)27(24,25)26;/h1-12,23H,(H,24,25,26); |
InChI Key |
IKWHLVAHPTZGKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C4=CC=CC=C4C=C3)S(=O)(=O)O)O.[Ba] |
Related CAS |
1103-38-4 24530-53-8 |
Origin of Product |
United States |
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